molecular formula C10H17N3O2S B1391441 Tert-butyl 2-(2-aminothiazol-4-YL)ethylcarbamate CAS No. 956018-34-1

Tert-butyl 2-(2-aminothiazol-4-YL)ethylcarbamate

Cat. No.: B1391441
CAS No.: 956018-34-1
M. Wt: 243.33 g/mol
InChI Key: IIILZIJRVHFCGL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-butyl 2-(2-aminothiazol-4-YL)ethylcarbamate involves several steps:

Chemical Reactions Analysis

Tert-butyl 2-(2-aminothiazol-4-YL)ethylcarbamate undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

    Common Reagents and Conditions: Common reagents include bases like sodium hydroxide and acids like hydrochloric acid.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 2-(2-aminothiazol-4-YL)ethylcarbamate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: It serves as a building block for the development of biologically active molecules.

    Medicine: This compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-aminothiazol-4-YL)

Biological Activity

Tert-butyl 2-(2-aminothiazol-4-yl)ethylcarbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Functional Groups : Tert-butyl group, carbamate, and an aminothiazole moiety.
  • Molecular Formula : C₉H₁₄N₂O₂S
  • CAS Number : 956018-34-1

Biological Activity Overview

This compound has been primarily studied for its antibacterial properties. The following sections detail its mechanisms of action and specific biological activities.

Antibacterial Activity

Research indicates that derivatives of carbamate compounds, including this compound, exhibit significant antibacterial effects against various bacterial strains. A study evaluated the antibacterial activity of similar compounds against:

  • Escherichia coli
  • Staphylococcus aureus
  • Bacillus cereus

The results showed that certain derivatives had high activity against these strains, suggesting that the aminothiazole group contributes to enhanced antibacterial efficacy .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Bacillus cereus64 µg/mL

The mechanism through which this compound exerts its antibacterial effects may involve:

  • Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall formation.
  • Interference with Protein Synthesis : The aminothiazole moiety may inhibit ribosomal function, preventing bacterial growth.

Case Studies

Several studies have explored the biological activities of related compounds:

  • Study on Antibacterial Activity :
    • Researchers synthesized various thiazole-based carbamates and tested their antibacterial properties.
    • Results indicated that modifications in the thiazole structure significantly influenced the activity against Gram-positive and Gram-negative bacteria .
  • Toxicity Assessment :
    • The cytotoxicity of this compound was evaluated using the Artemia salina assay.
    • Findings suggested low toxicity levels at effective antibacterial concentrations, highlighting its potential as a therapeutic agent .

Properties

IUPAC Name

tert-butyl N-[2-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S/c1-10(2,3)15-9(14)12-5-4-7-6-16-8(11)13-7/h6H,4-5H2,1-3H3,(H2,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIILZIJRVHFCGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672831
Record name tert-Butyl [2-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956018-34-1
Record name tert-Butyl [2-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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